molecular formula C10H9NO2 B1605237 4,5-Dimethylisatin CAS No. 100487-79-4

4,5-Dimethylisatin

Cat. No. B1605237
CAS RN: 100487-79-4
M. Wt: 175.18 g/mol
InChI Key: UZQSNRWCIFIUSJ-UHFFFAOYSA-N
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Description

4,5-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is a derivative of isatin, which is an important class of heterocyclic compounds that can be used as precursors for drug synthesis .


Synthesis Analysis

Isatin and its derivatives, including this compound, have been the subject of extensive research regarding their synthesis and chemical properties . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The synthesis of these compounds often involves important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .


Chemical Reactions Analysis

Isatin and its derivatives, including this compound, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .

Scientific Research Applications

Neuroprotective Effects

Dimethyl Sulfoxide as a Neuroprotective Agent

Dimethyl sulfoxide (DMSO), used as a solvent in neuroscience research, has shown neuroprotective effects against excitotoxic death in hippocampal neurons. It suppresses glutamate responses and calcium influx induced by glutamate, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Anticancer Properties

Platinum Antitumor Agents

New platinum agents exhibit potent cytotoxic properties against triple-negative breast cancer cells. Their mechanism of action includes DNA damage, mitochondrial membrane potential reduction, and alterations in cytoskeleton organization, presenting a unique approach to cancer treatment (Kostrhunova et al., 2019).

Biological Evaluation of Novel Complexes

Platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been studied for their anticancer properties. These complexes demonstrate significant cytotoxicity against leukemia cell lines, suggesting their potential as novel anticancer agents (Budzisz et al., 2004).

Impact on Gene Expression

DMSO-Induced Epigenetic Changes

DMSO, commonly used for cryopreservation and in vitro assays, can induce large-scale deregulations of microRNAs and epigenetic changes. This indicates that DMSO is not inert and its use in certain applications, like cryopreservation of embryos, should be reconsidered due to potential impacts on development (Verheijen et al., 2019).

Bromodomain Ligands

3,5-Dimethylisoxazoles as Bromodomain Ligands

These compounds act as competitive inhibitors of bromodomains, which are involved in the epigenetic regulation of gene transcription. They show promise as selective probes for bromodomains, with implications for antiproliferative and anti-inflammatory therapies (Hewings et al., 2011).

Proteomic Alterations

Proteomic Changes Induced by 5-MeO-DMT

The use of 5-MeO-DMT in human cerebral organoids revealed changes in proteins associated with long-term potentiation and cytoskeletal reorganization. This provides insights into the molecular alterations caused by such substances in the human brain (Dakić et al., 2017).

DNA Interactions

4,5‘‐Dimethylangelicin as a DNA-Photobinding Agent

This compound shows high photobinding capacity with DNA, behaving as a monofunctional reagent. It forms a complex with native DNA, providing insights into its potential applications in phototherapy and DNA interaction studies (Bordin et al., 1979).

Neuroinflammation Treatment

Fumaric Acid Esters in Neuroinflammation

Fumaric acid esters, such as dimethylfumarate, have shown neuroprotective effects in multiple sclerosis through the activation of the Nrf2 antioxidant pathway. This suggests their potential utility in enhancing cellular resistance to free radicals in neurodegenerative diseases (Linker et al., 2011).

Cellular Process Interference

Impact of DMSO on Cellular Processes

Even at low concentrations, DMSO induces changes in macromolecules that may affect experimental outcomes where it's used as a solvent. This highlights the need for caution in its widespread use in scientific research (Tunçer et al., 2018).

Gene Expression Regulation

Dimerizer-Regulated Gene Expression

Chemical inducers of dimerization (dimerizers) offer a powerful method for controlling gene expression. This approach has clinical utility in regulated gene therapy and offers modular improvements in research (Pollock & Clackson, 2002).

Future Directions

A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously . The most potent inhibitors of this series outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . These results indicate that these compounds warrant further investigation as multitarget-directed ligands for AChE inhibition .

Mechanism of Action

Target of Action

4,5-Dimethylisatin is a derivative of isatin, a compound that has been the subject of various studies due to its wide range of applications in the pharmaceutical industry Isatin derivatives have been known to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .

Mode of Action

It’s worth noting that isatin derivatives have been shown to inhibit the activity of ache . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, isatin derivatives can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic nerve transmission.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as other isatin derivatives or dpp-4 inhibitors, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.

Result of Action

Isatin derivatives have been reported to exhibit a range of biological activities, including anticonvulsant, antibacterial, anti-hiv, and antifungal activities . These activities suggest that this compound could potentially have a broad spectrum of effects at the molecular and cellular levels.

properties

IUPAC Name

4,5-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSNRWCIFIUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295729
Record name 4,5-Dimethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100487-79-4
Record name 4,5-Dimethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethylisonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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Synthesis routes and methods II

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethyl-isonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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